![molecular formula C18H16F3N3S B2365411 1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 404902-48-3](/img/structure/B2365411.png)
1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and as reagents in organic synthesis .
Molecular Structure Analysis
The compound contains an indole group, a phenyl group, and a thiourea group. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The phenyl group is a cyclic group of atoms with the formula C6H5. The thiourea group is characterized by the presence of a sulfur atom, two amine groups (-NH2), and a carbonyl group (C=O) .Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, where the sulfur atom can donate a pair of electrons. They can also be involved in addition reactions, where a molecule is added to a double or triple bond .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfur atom in the thiourea group could potentially make this compound more reactive or polar. The presence of the aromatic indole and phenyl groups could contribute to the compound’s stability and could influence its solubility in various solvents .Scientific Research Applications
Synthesis and Structural Analysis
- The regioselectivity of thiourea cyclization reactions is a significant area of research. For instance, Perekhoda et al. (2017) focused on confirming the structure of synthesized compounds using modern physical and physico-chemical methods, including 1H NMR spectroscopy and X-ray analysis, which are essential in the creation of potential drugs. They studied the regioselectivity of the cyclization reaction of a similar thiourea compound with α-bromoketone (Perekhoda et al., 2017).
Catalytic Applications
- Aryl thioureas have been used as Brønsted acid catalysts in C–C bond-forming reactions. A study by Gogoi et al. (2022) revealed that specific aryl thioureas are efficient alternatives for acid catalyzed activation of carbonyl compounds in the synthesis of symmetrical trisubstituted methanes, providing a simpler alternative to traditional catalysts (Gogoi et al., 2022).
Microwave Irradiation Technique in Preparation
- The use of microwave irradiation techniques in the preparation of thiourea derivatives has been studied. Ahyak et al. (2016) synthesized new thiourea derivatives and analyzed them using various spectroscopic methods. Their study included an antimicrobial study, although the thiourea compounds showed no significant inhibition of bacteria and fungi (Ahyak et al., 2016).
Biological Evaluation
- Synthesis and biological evaluation of various derivatives containing the indole moiety have been conducted. Muralikrishna et al. (2014) aimed to synthesize, characterize, and screen the biological activity of a series of such compounds, highlighting the importance of structural characterization through NMR, Mass, IR, and elemental analysis (Muralikrishna et al., 2014).
Antibacterial and Anti-HIV Studies
- The antibacterial and anti-HIV activities of various thiourea derivatives have been examined. Patel et al. (2007) synthesized 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives and tested them against different microorganisms, establishing their structures through NMR, IR, and Elemental Analysis (Patel et al., 2007).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity of the compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the effects could range from antiviral effects (inhibiting viral replication) to anticancer effects (inducing apoptosis in cancer cells).
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could involve further testing of its biological activity, potential side effects, and efficacy in treating various conditions. If it’s being used as a reagent in chemical reactions, future research could involve exploring new reactions or improving existing ones .
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3S/c19-18(20,21)13-4-3-5-14(10-13)24-17(25)22-9-8-12-11-23-16-7-2-1-6-15(12)16/h1-7,10-11,23H,8-9H2,(H2,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEVRMPHQPOZMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2365328.png)

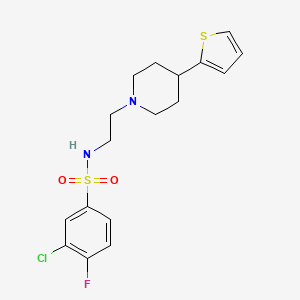
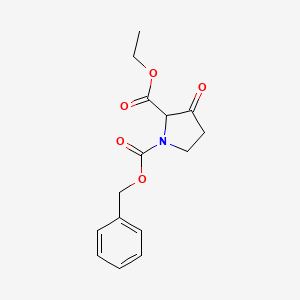
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2365333.png)
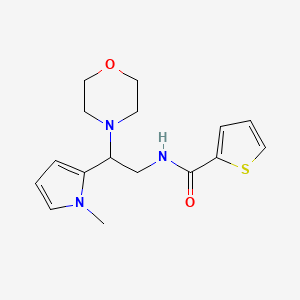
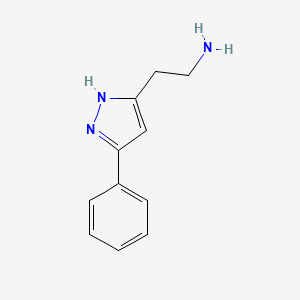
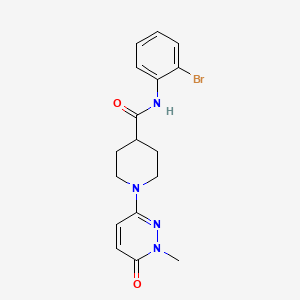
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2365345.png)
![4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B2365346.png)
![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)
![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)
